molecular formula C13H16ClNO4 B1278082 N-Boc-2-(3'-Chlorophenyl)-L-glycine CAS No. 1217643-80-5

N-Boc-2-(3'-Chlorophenyl)-L-glycine

Cat. No.: B1278082
CAS No.: 1217643-80-5
M. Wt: 285.72 g/mol
InChI Key: BGMKFLAFNZFBBB-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Properties

IUPAC Name

(2S)-2-(3-chlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO4/c1-13(2,3)19-12(18)15-10(11(16)17)8-5-4-6-9(14)7-8/h4-7,10H,1-3H3,(H,15,18)(H,16,17)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGMKFLAFNZFBBB-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C1=CC(=CC=C1)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](C1=CC(=CC=C1)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40428022
Record name N-Boc-2-(3'-Chlorophenyl)-L-glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40428022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217643-80-5
Record name N-Boc-2-(3'-Chlorophenyl)-L-glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40428022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Alkylation of Protected Glycine

This approach involves initial Boc-protection of glycine followed by alpha-alkylation with an appropriate 3-chlorophenyl source.

Metal-Catalyzed Coupling Approaches

These methods utilize glycine derivatives and metal catalysts to facilitate carbon-carbon bond formation at the alpha position with 3-chlorophenyl halides.

Tandem Alkylation-Second-Order Asymmetric Transformation

This sophisticated approach employs chiral metal complexes to induce stereoselectivity during the incorporation of the 3-chlorophenyl group.

Preparation Method via N-Boc-Glycine Route

This multi-step approach begins with the preparation of N-Boc-glycine followed by alpha-alkylation.

Synthesis of N-Boc-Glycine

The first step involves protecting glycine with a Boc group using the following detailed procedure:

Materials Required:

  • L-Glycine
  • Sodium hydrogen carbonate or sodium hydroxide
  • Di-tert-butyl dicarbonate ((Boc)2O)
  • Water
  • n-Hexane
  • Hydrochloric acid
  • Dioxane
  • Anhydrous sodium sulfate

Procedure (Laboratory Scale):

  • Add 18.1g L-glycine and 100ml water to the reaction flask and stir.
  • Add 0.01mol/L sodium hydroxide solution (prepared with 16g NaOH) to make the mixture alkaline.
  • Add 8g of (Boc)2O and react for 2 hours.
  • Add another 8g of (Boc)2O and react for 2 more hours.
  • Add a final 9g of (Boc)2O and react for 4 hours.
  • Extract impurities with n-hexane (12ml/time) three times.
  • Adjust the pH to 3 with 3mol/L hydrochloric acid.
  • Extract the product with dioxane (0.6L/time) three times.
  • Wash the combined ester layers with brine until neutral.
  • Add 15g of anhydrous sodium sulfate and dry for 10 hours.
  • Filter, reduce the volume of the filtrate, and add 60ml n-hexane for crystallization.
  • Centrifuge to isolate the product and dry.

Yield: 25.0g of N-Boc-glycine (93.87% yield)

Procedure (Industrial Scale):

  • Add 1kg L-glycine and 5.5L water to the reaction flask and stir.
  • Add 0.05mol/L alkaline solution prepared with 884g sodium carbonate.
  • Add 442g of (Boc)2O and react for 5 hours.
  • Add another 442g of (Boc)2O and react for 5 more hours.
  • Add a final 497g of (Boc)2O and react for 10 hours.
  • Extract impurities with n-hexane (600ml/time) four times.
  • Adjust the pH to 3 with 6mol/L hydrochloric acid.
  • Extract the product with dioxane (1.2L/time) four times.
  • Wash the combined ester layers with brine until neutral.
  • Add 300g of anhydrous sodium sulfate and dry for 14 hours.

Table 1: Comparative Reaction Conditions for N-Boc-Glycine Synthesis

Parameter Laboratory Scale Industrial Scale
L-Glycine 18.1g 1kg
Water 100ml 5.5L
Base 16g NaOH (0.01mol/L) 884g Na2CO3 (0.05mol/L)
(Boc)2O (total) 25g 1,381g
Reaction time 8 hours 20 hours
Extraction solvent n-Hexane/Dioxane n-Hexane/Dioxane
Drying agent 15g Na2SO4 300g Na2SO4
Drying time 10 hours 14 hours
Yield 93.87% Not specified

Alpha-Alkylation with 3-Chlorophenyl Group

The second step involves introducing the 3-chlorophenyl group at the alpha position of glycine. Based on established research, this can be accomplished through the reaction of a glycine cation equivalent with an appropriate 3-chlorophenyl halide.

Synthetic Approach:
A glycine cation derivative can be reacted with an organic halide in the presence of zinc metal to provide the N-protected-α-substituted-glycine derivative:

Materials Required:

  • N-Boc-glycine or a suitable glycine cation equivalent
  • 3-Chlorophenyl halide (typically bromide or iodide)
  • Zinc dust
  • Appropriate solvent system

This reaction proceeds through a zinc-mediated coupling mechanism that facilitates the formation of the new carbon-carbon bond at the alpha position of glycine.

Tandem Alkylation-SOAT Protocol

This advanced method utilizes a phase-transfer catalysis (PTC) approach combined with second-order asymmetric transformation (SOAT) to achieve high stereoselectivity in the synthesis of alpha-substituted glycine derivatives.

Preparation of Glycine Schiff Base Ni(II) Complex

The first step involves the synthesis of a glycine Schiff base nickel(II) complex:

Materials Required:

  • Glycine
  • Chiral ligand (such as rimantadine derivative)
  • Nickel(II) source
  • Potassium carbonate
  • n-Butylammonium iodide (catalytic)
  • Appropriate solvent system

Procedure:

  • React the chiral ligand with glycine and the Ni(II) source in the presence of K2CO3 and catalytic n-Bu4NI.
  • The mixture typically produces a 3:1 ratio of diastereomeric glycine complexes.
  • The complete conversion to the desired glycine complex can be achieved with only 10% excess of glycine and the Ni(II) source.

Phase-Transfer Catalyzed Alkylation

The second step involves the alkylation of the glycine complex under phase-transfer catalysis conditions:

Materials Required:

  • Glycine Schiff base Ni(II) complex
  • 3-Chlorobenzyl bromide (or similar halide)
  • n-Butylammonium iodide (phase-transfer catalyst)
  • 30% aqueous NaOH
  • 1,2-Dichloroethane or similar organic solvent

Procedure:

  • In 1,2-dichloroethane as the organic solvent, combine the glycine complex with 30% aqueous NaOH as base.
  • Add 25 mol% of n-Bu4NI as the phase-transfer catalyst.
  • Add the 3-chlorobenzyl bromide and allow the reaction to proceed.
  • Complete consumption of the starting glycine complex can typically be achieved in approximately 10 minutes.

Second-Order Asymmetric Transformation

The final step involves the second-order asymmetric transformation, which drives the equilibrium toward the desired stereoisomer:

Procedure:

  • Following alkylation, the reaction mixture contains various diastereomers.
  • Through an equilibration process, these diastereomers can be converted to the desired (S,R,R) configured product.
  • This product typically precipitates from methanol or aqueous methanol solution, driving the equilibrium toward the major reaction product.

Table 2: Reaction Conditions for Tandem Alkylation-SOAT Protocol

Reaction Stage Key Reagents Conditions Catalyst Time
Complex Formation Glycine, chiral ligand, Ni(II) source K2CO3, ambient temperature n-Bu4NI (cat.) Not specified
Alkylation Glycine complex, 3-chlorobenzyl bromide 30% aq. NaOH, 1,2-dichloroethane n-Bu4NI (25 mol%) ~10 minutes
SOAT Alkylated complex mixture Methanol or aqueous methanol None Not specified

Glycine Cation Equivalent Method

This approach utilizes a glycine cation equivalent in reaction with organic halides to create alpha-substituted glycine derivatives.

Preparation of Glycine Cation Equivalent

The preparation typically involves converting glycine or a glycine derivative into a reactive cation equivalent:

Materials Required:

  • N-Boc-glycine or glycine ester
  • Activating agent (such as triflating agent)
  • Base
  • Appropriate solvent

Coupling Reaction

The coupling reaction involves the reaction of the glycine cation equivalent with a 3-chlorophenyl halide:

Materials Required:

  • Glycine cation equivalent
  • 3-Chlorophenyl halide (chloride, bromide, or iodide)
  • Zinc dust
  • Appropriate solvent

Procedure:

  • Combine the glycine cation equivalent with the 3-chlorophenyl halide in the presence of zinc dust.
  • The reaction proceeds to provide an N-protected-α-substituted-glycine racemic ester.
  • The ester can then be hydrolyzed to obtain the corresponding acid.

Solid-Phase Synthesis Considerations

For applications in peptide chemistry, this compound can be incorporated into solid-phase peptide synthesis protocols using established Boc chemistry methods:

Boc-SPPS Protocol Integration

General Procedure:

  • The Boc-protected amino acid is coupled to the resin using standard Boc solid-phase peptide synthesis protocols.
  • Deprotection of the alpha-amino group is typically performed with 30% TFA/DCM for 30 minutes.
  • Neutralization is achieved with 10% TEA/DCM for 10 minutes.
  • The amino acids are coupled with 3-fold excess, using appropriate coupling reagents such as DIC/HOBt in DMF.

Scale-Up and Industrial Production Considerations

The industrial production of this compound requires careful consideration of several factors:

Raw Materials and Reagents

The availability and cost of key raw materials, particularly the Boc-protecting reagent ((Boc)2O) and the 3-chlorophenyl source, are critical considerations. The batch-wise addition of (Boc)2O as described in the N-Boc-glycine synthesis helps optimize reagent usage.

Process Parameters

Several process parameters require careful control during scale-up:

Table 3: Critical Process Parameters for Industrial Scale Production

Parameter Recommended Range Importance
pH during Boc protection ≥ 10 Essential for reaction efficiency
Extraction solvent ratio 12ml n-hexane per extraction (lab scale) Critical for impurity removal
Acidity for product extraction pH 1-3 Optimal for product recovery
Drying time 10-14 hours Ensures complete drying
Crystallization conditions n-Hexane as crystallization solvent Affects product purity and yield

Process Optimization

Based on the patent information for the preparation of Boc-glycine, several optimizations can be implemented for the large-scale production of this compound:

  • Using salt washing to achieve neutrality of the organic layer
  • Controlling drying time within the 10-14 hour range
  • Using n-hexane for crystallization and filtration

Chemical Reactions Analysis

Types of Reactions: N-Boc-2-(3’-Chlorophenyl)-L-glycine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-Boc-2-(3’-Chlorophenyl)-L-glycine involves its interaction with specific molecular targets. The Boc group provides stability and protection to the amino group, allowing for selective reactions at other sites on the molecule.

Biological Activity

N-Boc-2-(3'-Chlorophenyl)-L-glycine is a derivative of glycine characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a chlorophenyl substituent. This compound has garnered attention in biochemical research due to its potential biological activities, particularly in enzyme interactions and pharmaceutical applications. This article explores the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and comparative studies with similar compounds.

Chemical Structure and Properties

  • Molecular Formula : C13H16ClNO4
  • Molecular Weight : 285.73 g/mol
  • Structure : Contains a protected amino acid unit (L-glycine) with a chlorophenyl group at the second carbon position.

The Boc group enhances the stability of the amino acid during synthesis, making it a valuable intermediate in peptide synthesis and drug development.

Biological Activities

This compound exhibits several biological activities primarily attributed to its structural features:

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with structurally similar compounds:

Compound NameStructure FeaturesUnique Aspects
N-Boc-2-(3'-Bromophenyl)-L-glycineBromine instead of chlorineDifferent halogen effects on biological activity
N-Boc-2-(3'-Fluorophenyl)-L-glycineFluorine instead of chlorineElectronegativity may influence interaction profiles
N-Boc-2-(3'-Chlorophenyl)-DL-glycineRacemic mixtureContains both L and D forms, affecting stereospecific interactions

These comparisons highlight how variations in halogen substitution can influence the biological properties and reactivity of amino acid derivatives .

Case Studies and Research Findings

While specific case studies focusing solely on this compound are scarce, related research provides insights into its potential applications:

  • Antimicrobial Activity :
    • Analogous compounds have demonstrated antimicrobial activity against various bacterial strains. For example, vinylglycine derivatives have shown bacteriostatic effects against E. coli and S. aureus . This suggests that similar mechanisms may be explored for this compound.
  • Anticancer Activity :
    • Research on related compounds indicates potential anticancer mechanisms involving apoptosis pathways and enzyme inhibition . Further investigation into this compound could elucidate similar effects.

Q & A

Q. What are the optimal synthetic routes for preparing N-Boc-2-(3'-chlorophenyl)-L-glycine with high enantiomeric purity?

Synthesis typically involves Boc-protection of L-glycine derivatives followed by regioselective introduction of the 3'-chlorophenyl group. Key steps include:

  • Boc-protection : Use di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) with a base like triethylamine to protect the amino group .
  • Chlorophenyl coupling : Employ palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) using 3-chlorophenylboronic acid under inert conditions to minimize side reactions .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures ensures >97% purity .
    Critical parameters : Temperature control (0–25°C), anhydrous solvents, and catalyst loading (1–5 mol% Pd) are crucial for yields >85% .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • NMR spectroscopy : ¹H and ¹³C NMR confirm Boc-group integrity (δ ~1.4 ppm for tert-butyl) and aryl substitution patterns (δ 7.2–7.5 ppm for chlorophenyl protons) .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ = 314.09 for C₁₃H₁₆ClNO₄) .
  • Chiral HPLC : Use a Chiralpak IA column with hexane/isopropanol (90:10) to confirm enantiopurity (>98% ee) .
    Data contradictions : Discrepancies in melting points (e.g., 110–115°C) may arise from polymorphism; DSC analysis is recommended for definitive characterization .

Advanced Research Questions

Q. How does solvent polarity affect the enantiomeric stability of this compound during derivatization?

Studies on analogous N-Boc-2-aryl glycines show:

  • Low-polarity solvents (e.g., diethyl ether): Stabilize lithiated intermediates, reducing racemization during alkylation (ΔG‡ >25 kcal/mol at −80°C) .
  • Polar aprotic solvents (e.g., DMF): Accelerate epimerization via solvent-assisted proton exchange (k = 0.12 h⁻¹ at 25°C) .
    Recommendation : Use ethers or toluene for reactions requiring configurational retention and monitor kinetics via circular dichroism (CD) spectroscopy .

Q. What is the role of this compound in synthesizing bioactive intermediates?

This compound serves as a precursor for:

  • Antidepressant analogs : Its chlorophenyl moiety enhances blood-brain barrier penetration in noradrenergic reuptake inhibitors (e.g., analogues of 3'-chlorophenyl acetone-derived drugs) .
  • Peptide mimetics : Incorporation into peptide chains via solid-phase synthesis improves resistance to protease degradation (e.g., IC₅₀ = 0.8 μM against trypsin) .
    Mechanistic insight : The electron-withdrawing Cl group stabilizes transition states in SNAr reactions, facilitating downstream functionalization .

Q. How can computational modeling predict the physicochemical properties of this compound?

  • Solubility prediction : COSMO-RS simulations estimate aqueous solubility (logS = −3.2) and partition coefficients (logP = 2.7), aligning with experimental shake-flask data (ARD% <5%) .
  • Reactivity profiling : DFT calculations (B3LYP/6-31G*) identify nucleophilic sites (e.g., α-amino group: Fukui f⁻ = 0.45) for regioselective modifications .
    Limitations : Glycine backbone flexibility complicates crystal packing predictions; MD simulations with AMBER force fields are recommended for solid-state studies .

Methodological Notes

  • Contradictions addressed : highlights discrepancies in predictive models (e.g., ePC-SAFT vs. COSMO for glycine derivatives), urging validation via experimental phase diagrams.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.